Jasmonic acid/1-amino-1-cyclopropane carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

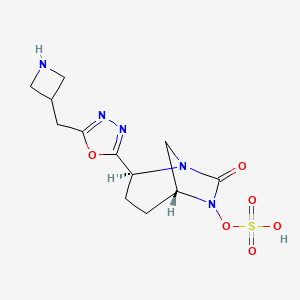

Jasmonic acid: and 1-amino-1-cyclopropane carboxylic acid are two distinct compounds with significant roles in plant biology. Jasmonic acid is a plant hormone involved in regulating plant growth, development, and defense responses. It is part of the jasmonate family, which includes various derivatives like methyl jasmonate. On the other hand, 1-amino-1-cyclopropane carboxylic acid is a precursor to the plant hormone ethylene, which regulates processes such as fruit ripening, leaf abscission, and stress responses.

Vorbereitungsmethoden

Jasmonic acid: is synthesized in plants through the octadecanoid pathway. The process begins with the release of linolenic acid from membrane lipids, which is then converted into 12-oxo-phytodienoic acid through a series of enzymatic reactions. This intermediate is further processed in the peroxisome to produce jasmonic acid .

1-amino-1-cyclopropane carboxylic acid: is synthesized from S-adenosyl-L-methionine by the enzyme ACC synthase. This reaction is part of the Yang cycle, which is crucial for ethylene biosynthesis in plants .

Analyse Chemischer Reaktionen

Jasmonic acid: undergoes various chemical reactions, including oxidation, reduction, and conjugation. It can be converted into methyl jasmonate through methylation or into jasmonoyl-isoleucine through conjugation with isoleucine. These derivatives play essential roles in plant signaling and defense mechanisms .

1-amino-1-cyclopropane carboxylic acid: primarily undergoes oxidation by the enzyme ACC oxidase to produce ethylene. This reaction is crucial for ethylene biosynthesis and involves the conversion of ACC into ethylene, carbon dioxide, and cyanide .

Wissenschaftliche Forschungsanwendungen

Jasmonic acid: has extensive applications in scientific research, particularly in plant biology and agriculture. It is used to study plant defense mechanisms, stress responses, and growth regulation. Jasmonic acid and its derivatives are also explored for their potential in enhancing crop resistance to pests and diseases .

1-amino-1-cyclopropane carboxylic acid: is widely used in research related to ethylene biosynthesis and signaling. It serves as a tool to study ethylene’s role in plant development, stress responses, and fruit ripening. Additionally, ACC is used in agronomic applications to regulate ethylene production and improve crop yield and quality .

Wirkmechanismus

Jasmonic acid: exerts its effects by binding to the jasmonate receptor, which leads to the activation of transcription factors involved in defense gene expression. This signaling pathway enhances the plant’s ability to respond to biotic and abiotic stresses .

1-amino-1-cyclopropane carboxylic acid: functions as a precursor to ethylene. It is converted into ethylene by ACC oxidase, and ethylene then binds to its receptors, triggering a cascade of signaling events that regulate various physiological processes in plants .

Vergleich Mit ähnlichen Verbindungen

Jasmonic acid: can be compared to other plant hormones like salicylic acid and abscisic acid. While jasmonic acid primarily regulates defense responses and stress tolerance, salicylic acid is involved in systemic acquired resistance, and abscisic acid regulates water stress responses .

1-amino-1-cyclopropane carboxylic acid: is similar to other ethylene precursors and analogs, such as 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid. These compounds also play roles in ethylene biosynthesis and signaling but may have different effects on plant physiology .

Conclusion

Jasmonic acid and 1-amino-1-cyclopropane carboxylic acid are vital compounds in plant biology, each with unique roles and applications. Understanding their synthesis, reactions, and mechanisms of action provides valuable insights into plant growth, development, and stress responses, with significant implications for agriculture and scientific research.

Eigenschaften

CAS-Nummer |

371778-55-1 |

|---|---|

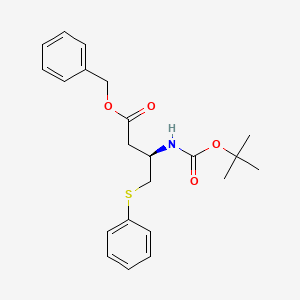

Molekularformel |

C16H23NO4 |

Molekulargewicht |

293.36 g/mol |

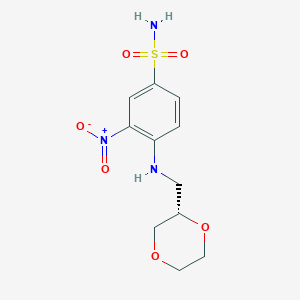

IUPAC-Name |

1-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-/t11-,12-/m1/s1 |

InChI-Schlüssel |

TVRBFBSVUYCAKT-OPVGQWETSA-N |

Isomerische SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Kanonische SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)